An In-Depth Technical Guide to Bis(4-methyl-3-nitrophenyl)diazene 1-oxide (CAS No. 5679-89-0)
An In-Depth Technical Guide to Bis(4-methyl-3-nitrophenyl)diazene 1-oxide (CAS No. 5679-89-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Authored for the discerning scientific community, this guide provides a comprehensive technical overview of Bis(4-methyl-3-nitrophenyl)diazene 1-oxide. In the landscape of synthetic organic chemistry and drug development, the intricate functionalities of nitroaromatic and azoxy compounds present both challenges and opportunities. This document serves as a detailed resource, amalgamating critical data on the synthesis, characterization, and safety of this specific molecule. By presenting established principles alongside extrapolated data from structurally analogous compounds, this guide aims to empower researchers in their experimental design and to foster a deeper understanding of the unique chemical attributes of this diazene oxide derivative.
Chemical Identity and Physicochemical Properties
Bis(4-methyl-3-nitrophenyl)diazene 1-oxide is a symmetrically substituted aromatic azoxy compound. The presence of both methyl and nitro groups on the phenyl rings, ortho and meta to the azoxy linkage respectively, imparts a unique electronic and steric profile that influences its reactivity, stability, and potential biological activity.
Table 1: Chemical Identifiers and Key Properties
| Property | Value | Source/Comment |
| CAS Number | 5679-89-0 | [1] |
| Molecular Formula | C₁₄H₁₂N₄O₅ | Calculated |
| Molecular Weight | 316.27 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid, likely yellow to orange in color. | Based on analogous azoxy compounds. |
| Melting Point | Data not available. | Requires experimental determination. |
| Boiling Point | Data not available. | Likely decomposes at high temperatures. |
| Solubility | Expected to be insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and acetone. | Based on general solubility of similar aromatic compounds.[2][3] |
Synthesis and Mechanism
The synthesis of Bis(4-methyl-3-nitrophenyl)diazene 1-oxide can be approached through established methodologies for the formation of azoxy compounds. The primary routes involve either the reduction of a corresponding nitroaromatic precursor or the oxidation of an aniline derivative.
Conceptual Synthetic Pathway: Reduction of a Nitroaromatic Precursor
A common and effective method for the synthesis of symmetrical azoxy compounds is the partial reduction of a nitroaromatic compound.[4][5] In this case, the starting material would be 4-methyl-3-nitrotoluene. The reaction proceeds by a bimolecular condensation of a nitroso intermediate and a hydroxylamine intermediate, both formed in situ from the partial reduction of the nitro group.
Caption: Synthetic workflow for Bis(4-methyl-3-nitrophenyl)diazene 1-oxide.
Experimental Protocol: A General Method for Azoxybenzene Synthesis
Materials:
-
4-methyl-3-nitroaniline
-
Oxidizing agent (e.g., hydrogen peroxide, peroxy acids)[7]
-
Solvent (e.g., ethanol, acetic acid)
-
Base (if required by the chosen oxidizing agent)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dissolve 4-methyl-3-nitroaniline in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent dropwise with constant stirring. The choice of oxidizing agent and the need for a basic or acidic medium are critical and should be determined based on literature precedents for similar substrates.[4][7]
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent to destroy excess oxidant).
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.[6]
Spectroscopic Characterization
The structural elucidation of Bis(4-methyl-3-nitrophenyl)diazene 1-oxide relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not available, expected spectral data can be inferred from the analysis of analogous structures.[6][8][9]
Caption: Spectroscopic characterization workflow.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl protons will appear as a singlet in the upfield region (δ 2.4-2.6 ppm). The integration of the aromatic to methyl protons should be in a 3:3 (or 1:1) ratio per phenyl ring.[9][10] |
| ¹³C NMR | Aromatic carbons will resonate in the δ 120-150 ppm range. The carbon bearing the nitro group and the carbons of the azoxy linkage will be significantly downfield. The methyl carbon will appear at approximately δ 21-22 ppm.[8][9] |
| IR Spectroscopy | Characteristic peaks for the nitro group (asymmetric and symmetric stretching) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The N=N stretch of the azoxy group is typically observed around 1450-1500 cm⁻¹. Aromatic C-H stretching will be visible above 3000 cm⁻¹, and the methyl C-H stretching will be just below 3000 cm⁻¹.[6][11] |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z 316 is expected. Fragmentation patterns may include the loss of NO, NO₂, and the cleavage of the N-N bond, leading to characteristic fragment ions.[12] |
Applications in Research and Drug Development
Aromatic azo and azoxy compounds are of significant interest in medicinal chemistry and materials science.[13] While specific applications of Bis(4-methyl-3-nitrophenyl)diazene 1-oxide are not extensively documented, its structural motifs suggest several areas of potential utility.
-
Intermediate in Organic Synthesis: The azoxy and nitro functionalities can be chemically transformed into other functional groups, making this molecule a potential intermediate for the synthesis of more complex structures.
-
Precursor for Biologically Active Molecules: Azo compounds have been explored as prodrugs, particularly for colon-targeted drug delivery.[13] The azoxy linkage can be similarly susceptible to reduction by gut microbiota. The nitroaromatic moiety is a common feature in various antimicrobial and anticancer agents.
-
Energetic Materials Research: The high nitrogen and oxygen content suggests potential evaluation in the field of energetic materials.[14]
Safety and Handling
Bis(4-methyl-3-nitrophenyl)diazene 1-oxide should be handled with care, following standard laboratory safety protocols for handling potentially hazardous chemicals. The presence of nitroaromatic groups warrants particular attention due to their potential toxicity.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[15][16]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
Toxicological Considerations:
Nitroaromatic compounds as a class are known to exhibit toxicity, and some are considered mutagenic or carcinogenic. The toxicity is often linked to the metabolic reduction of the nitro group. While specific toxicological data for this compound is unavailable, it is prudent to handle it as a potentially toxic substance.
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